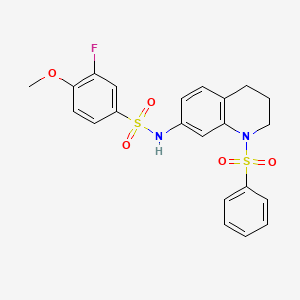
3-fluoro-4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H21FN2O5S2 and its molecular weight is 476.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Fluoro-4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a tetrahydroquinoline core substituted with a phenylsulfonyl group and a benzenesulfonamide moiety. The presence of fluorine and methoxy groups contributes to its pharmacological properties.
The primary biological activity of this compound is associated with its role as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt), a key regulator in the differentiation of Th17 cells. Th17 cells are implicated in various autoimmune conditions, making RORγt a significant target for drug development.
In Vivo Studies
Recent studies have demonstrated that derivatives of this compound exhibit improved bioavailability compared to earlier analogs. For instance, one study reported that a specific derivative (D4) showed oral bioavailability rates of 48.1% in mice and 32.9% in rats, significantly higher than its predecessor GSK2981278, which had rates of 6.2% and 4.1%, respectively .
Additionally, D4 effectively treated psoriasis in mouse models at lower doses without adverse effects after two weeks of administration, indicating its potential as a safe therapeutic option for Th17-mediated autoimmune diseases .
Efficacy in Autoimmune Models
A case study involving the use of the compound in mouse models for rheumatoid arthritis highlighted its efficacy as a RORγt inverse agonist. The eutomer form (R)-D4 matched or exceeded the therapeutic effects of GSK2981278 at lower doses, showcasing its promise in treating autoimmune diseases with minimal side effects .
Comparative Data Table
| Compound | Bioavailability (Mice) | Bioavailability (Rats) | Efficacy in Psoriasis | Efficacy in Rheumatoid Arthritis |
|---|---|---|---|---|
| D4 | 48.1% | 32.9% | Effective | Effective |
| GSK2981278 | 6.2% | 4.1% | Less effective | Less effective |
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-22-12-11-19(15-20(22)23)31(26,27)24-17-10-9-16-6-5-13-25(21(16)14-17)32(28,29)18-7-3-2-4-8-18/h2-4,7-12,14-15,24H,5-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPNVDPDFASJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














